6-Chloro-2-cyclopropyl-7-methyl-7H-purine

Kinase Inhibitor CDK Purine Scaffold

6-Chloro-2-cyclopropyl-7-methyl-7H-purine (CAS 1713713-54-2) is a trisubstituted purine featuring a chlorine atom at the 6-position, a cyclopropyl group at the 2-position, and a methyl group at the N7-position. This specific substitution pattern differentiates it from common 6-chloropurine or 2,6-dichloropurine building blocks.

Molecular Formula C9H9ClN4
Molecular Weight 208.65 g/mol
Cat. No. B11893315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-cyclopropyl-7-methyl-7H-purine
Molecular FormulaC9H9ClN4
Molecular Weight208.65 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=NC(=N2)C3CC3)Cl
InChIInChI=1S/C9H9ClN4/c1-14-4-11-9-6(14)7(10)12-8(13-9)5-2-3-5/h4-5H,2-3H2,1H3
InChIKeyKSNXYQSEAKEAEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-cyclopropyl-7-methyl-7H-purine: A Specialized Purine Scaffold for Kinase-Targeted Library Synthesis


6-Chloro-2-cyclopropyl-7-methyl-7H-purine (CAS 1713713-54-2) is a trisubstituted purine featuring a chlorine atom at the 6-position, a cyclopropyl group at the 2-position, and a methyl group at the N7-position . This specific substitution pattern differentiates it from common 6-chloropurine or 2,6-dichloropurine building blocks. The chlorine at C6 serves as a reactive handle for nucleophilic aromatic substitution or cross-coupling, while the 2-cyclopropyl and N7-methyl groups introduce distinct steric and electronic properties that influence binding pocket complementarity in ATP-competitive kinase inhibitor design [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for generating focused libraries of purine-based kinase inhibitors.

Procurement Risk: Why Generic 6-Chloropurines Cannot Replace 6-Chloro-2-cyclopropyl-7-methyl-7H-purine


The scientific selection of purine building blocks for structure-activity relationship (SAR) studies or lead optimization cannot rely on generic substitution. The cyclopropyl group at the 2-position is not a passive substituent; its unique conical shape and electron-donating properties modify the purine core's electronic density, directly affecting the reactivity of the 6-chloro leaving group and the final compound's target binding conformation . Similarly, methylation at N7, as opposed to the more common N9-alkylation, locks the tautomeric form and profoundly alters the hydrogen-bonding pattern of the purine ring, a critical determinant for kinase hinge-region binding [1]. Using an unsubstituted 6-chloropurine or a 6-chloro-7-methylpurine lacking the 2-cyclopropyl group will yield analogs with different physicochemical properties and biological target engagement profiles, invalidating SAR datasets.

Quantitative Differentiation Evidence for 6-Chloro-2-cyclopropyl-7-methyl-7H-purine Against Structural Analogs


N7-Methyl vs. N9-Methyl Isomer: Impact on CDK Inhibitor Binding Mode

The N7-methyl substitution in 6-Chloro-2-cyclopropyl-7-methyl-7H-purine is crucial for mimicking the ATP adenine ring in specific CDK family kinases. Patent disclosures on purine CDK inhibitors indicate that N7-substituted purines interact with the kinase hinge region via a distinct hydrogen-bond acceptor/donor pattern compared to N9-substituted isomers [1]. While specific Ki data for this exact compound is not publicly disclosed in peer-reviewed literature, the general class of N7-substituted purines demonstrates higher selectivity for CDK2 over CDK4 when compared to their N9-substituted counterparts, a selectivity window that is critical for avoiding CDK4-associated bone marrow toxicity.

Kinase Inhibitor CDK Purine Scaffold Tautomerism

2-Cyclopropyl vs. 2-Hydrogen: Physicochemical and Metabolic Stability Advantage

The introduction of a cyclopropyl group at the 2-position of the purine ring is a well-established medicinal chemistry strategy to enhance metabolic stability. The cyclopropyl ring is known to increase the ionization potential of adjacent pi-systems, reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes compared to unsubstituted or alkyl-substituted analogs . For example, in a series of purine-based inhibitors, the replacement of a 2-H with a 2-cyclopropyl group decreased intrinsic clearance in human liver microsomes, although specific numerical data for this exact scaffold is not yet publicly available. The 2-cyclopropyl group in this compound is therefore a key structural feature for projects where improving the metabolic stability of a lead series is a primary objective, and cannot be replicated by simpler 2-alkyl or 2-H analogs.

Metabolic Stability Cyclopropyl Effect Purine Drug Design

6-Chloro Reactivity: Superior Leaving Group for Iterative Library Synthesis

The 6-chloro substituent is an essential synthetic handle for diversification. In comparative studies on purine cross-coupling, 6-chloropurines react efficiently with organozinc reagents (e.g., cyclopropylzinc chloride) under palladium catalysis to generate 6-substituted analogs [1]. The presence of a chlorine at C6 in the target compound, combined with the 2-cyclopropyl group, allows for sequential, orthogonal functionalization: the chlorine can be displaced via nucleophilic substitution or metal-catalyzed cross-coupling, while the cyclopropyl ring remains intact. This is a distinct advantage over 6-bromo or 6-iodo analogs, which, while more reactive, can lead to unwanted dehalogenation or homocoupling byproducts, reducing overall yield. Specifically, 6-chloropurines have been shown to provide higher yields in Negishi-type couplings with cyclopropylzinc chloride compared to the corresponding 6-bromopurines in the synthesis of 6-cyclopropylpurine nucleosides.

Cross-Coupling Medicinal Chemistry Purine Synthetic Methodology

Strategic Application Scenarios for 6-Chloro-2-cyclopropyl-7-methyl-7H-purine in Drug Discovery


Focused Kinase Library Synthesis for Selectivity Profiling

This compound serves as an ideal central scaffold for a small, focused library targeting the ATP-binding site of cyclin-dependent kinases (CDKs) or other kinases where N7-substituted purines have shown efficacy. The 6-chloro group can be reacted with a diverse set of amines, while the 2-cyclopropyl and N7-methyl groups are held constant to probe the specific spatial and electronic requirements of the target's hinge region, as inferred from class-level SAR . This design allows researchers to systematically map selectivity determinants against related kinases.

Lead Optimization: Enhancing Metabolic Stability of an Existing Purine Series

If a drug discovery program has identified a hit with a 2-unsubstituted or 2-alkyl purine core that suffers from high metabolic clearance, this compound can be used as a direct replacement scaffold. The established metabolic-stabilizing effect of the cyclopropyl group can be leveraged to synthesize analogs that are expected, based on class-level inference, to have improved in vitro microsomal stability. This 'scaffold hopping' approach targets a key DM(P)K liability without necessitating a complete redesign of the molecule's key pharmacophores.

Chemical Biology Tool Compound Synthesis via Orthogonal Functionalization

The compound's specific substitution pattern makes it a valuable precursor for creating chemical biology probes. The chlorine at C6 allows for the late-stage installation of a linker (e.g., via aminoalkylation) for affinity chromatography or fluorescent tagging . The resultant probe would retain the biologically active 2-cyclopropyl-7-methylpurine recognition motif, ensuring the probe's target engagement profile is as close as possible to the unmodified parent inhibitor, which is crucial for valid target identification studies.

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